Home > Products > Screening Compounds P91837 > 6-(2,4-Difluorophenyl)pyrimidin-4-ol
6-(2,4-Difluorophenyl)pyrimidin-4-ol - 677777-75-2

6-(2,4-Difluorophenyl)pyrimidin-4-ol

Catalog Number: EVT-1775884
CAS Number: 677777-75-2
Molecular Formula: C10H6F2N2O
Molecular Weight: 208.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Dimethylsulfamoylthymine

Compound Description: 1-Dimethylsulfamoylthymine serves as a crucial intermediate in the synthesis of 1-Allyloxymethyl-6-(α,2,6-trifluorobenzyl)thymine. This synthesis involves activating the 6-position of the uracil ring for lithiation by condensing thymine with dimethylsulfamoyl chloride. The structure of 1-Dimethylsulfamoylthymine, confirmed through X-ray crystallography, enables subsequent reactions to introduce desired modifications. []

1-Allyloxymethyl-6-[(2,6-difluorophenyl)fluoromethyl]-5-methylpyrimidine-2,4(1H,3H)-dione

Compound Description: Synthesized from 1-Dimethylsulfamoylthymine, this compound exhibits moderate activity against HIV-1. The synthesis involves a series of reactions including lithiation, fluorination, and alkylation. []

1-(4-((6-Bromopyrido[2,3-d]pyrimidin-4-yl)oxy) phenyl)-3-(2,4-difluorophenyl)urea

Compound Description: This compound, with its structure confirmed by mass spectrometry, NMR spectroscopy, and single-crystal X-ray diffraction, exemplifies a pyrido[2,3-d]pyrimidine derivative. Density functional theory (DFT) calculations further validated its optimized molecular structure. []

6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde (VN-CHO)

Compound Description: VN-CHO is a novel derivative of the antifungal drug Voriconazole (VN), synthesized through a photoredox-catalyzed hydroxymethylation of VN followed by oxidation. Its structure was confirmed by 1D and 2D NMR techniques. []

2,4-Diarylaminopyrimidine Analogs with a Piperidinyl-4-ol Moiety

Compound Description: This series of compounds was designed as potential antitumor anaplastic lymphoma kinase (ALK) inhibitors. Many of these analogs, particularly L6 containing a 1-(6-methoxy-pyridin-2-yl)-4-(morpholinomethyl)piperidinyl-4-ol moiety, showed significant antitumor activity against ALK-positive cell lines. []

Dichlorido-bis[2-(2,4-difluorophenyl)pyridine-κ1N]platinum(II)

Compound Description: This organometallic compound, with its structure determined by X-ray crystallography, features two 2-(2,4-difluorophenyl)pyridine ligands coordinated to a central platinum(II) ion. []

((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime)

Compound Description: This compound is a piperidine derivative synthesized and studied using DFT calculations to analyze its molecular characteristics, including HOMO-LUMO energy levels and molecular electrostatic potential. []

3-chloro-4-(2,4-difluorophenyl)-1-(3-aryl-1,8-naphthyridin-2-yl)azetidin-2-ones and

Compound Description: This series of compounds, featuring either an azetidin-2-one or thiazolidin-4-one ring linked to a naphthyridine moiety and a 2,4-difluorophenyl group, was synthesized and evaluated for antimicrobial activity. Several compounds demonstrated considerable antibacterial and antifungal activities. []

5H-6-(2,4-Difluorophenyl)pyrazolo-[1,2-a][1,2,4]-triazol-4-ium Chloride

Compound Description: This compound, a novel heterocyclic salt, was synthesized by reacting 2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)-2-propen-1-ol with triphenylphosphine and carbon tetrachloride. []

Preladenant and SCH 412348

Compound Description: Preladenant and SCH 412348 are highly potent and selective adenosine A2A receptor antagonists, showing promise for treating Parkinson's disease and depression. []

PPA250 [3-(2,4-Difluorophenyl)-6-{2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy}-2-phenylpyridine]

Compound Description: PPA250 is an orally effective inhibitor of inducible nitric oxide synthase (iNOS) dimerization, exhibiting anti-inflammatory effects in animal models of chronic arthritis. []

Methyl 2-(4-(3-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate

Compound Description: This compound, characterized by X-ray crystallography, showcases a pyrazolo[1,5-a]pyrimidine core with a 2,4-difluorophenyl substituent. []

6-(2,4-Difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487)

Compound Description: Pamapimod and R1487 are orally bioavailable and highly selective p38α inhibitors developed from an lck inhibitor lead compound. []

6-Substituted Pteridine-2,4,7(1H,3H,8H)-triones

Compound Description: This class of compounds was investigated for potential diuretic activity due to their structural similarity to triamterene, a known potassium-sparing diuretic. In particular, 1-methyl-3-R-6-(2-oxo-2-aryl-(hetaryl-)ethyl)pteridine-2,4,7(1H,3H,8H)-triones exhibited promising diuretic effects in rats, surpassing the effects of hydrochlorothiazide and triamterene. []

3-(4-Chloro­phen­yl)‐6‐(2,4‐difluoro­phen­yl)‐7H‐1,2,4‐triazolo[3,4‐b][1,3,4]thia­diazine

Compound Description: This compound, characterized by X-ray crystallography, features a thiadiazine ring system fused with a triazole ring and a 2,4-difluorophenyl substituent. []

6-(2,4-Difluoro­phen­yl)-3-(4-meth­oxyphenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thia­diazine

Compound Description: Characterized by X-ray crystallography, this compound features a thiadiazine ring fused with a triazole ring, similar to the previous compound, and also includes a 2,4-difluorophenyl substituent. []

2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives

Compound Description: This series of compounds, featuring diverse substitutions at the 2-position of the pyrimidine ring, exhibits pronounced plant growth-stimulating activity. []

[μ-chlorido-μ-[2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol-κ2 N 4:N 4′]-zinc] chloride dihydrate

Compound Description: This compound, characterized by X-ray crystallography, is a two-dimensional coordination polymer. It consists of zinc(II) ions bridged by chloride ions and 2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol ligands. []

1D Ni(II) Coordination Polymer with 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazin-2-ol and Thiocyanate

Compound Description: This coordination polymer forms through an unusual acid-mediated hydrolysis of the starting ligand 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine. The resulting polymer shows both antibacterial and antifungal properties. []

4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine

Compound Description: This compound, characterized by X-ray crystallography and studied using DFT calculations, exhibits good to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. []

2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol Derivatives

Compound Description: These fluconazole derivatives, synthesized by reacting fluconazole with various acid chlorides, were evaluated for antifungal activity. Compounds 6, 11, and 15 showed greater potency compared to fluconazole. []

Hydrazinecarbothioamides and 1,2,4-Triazole-3-thiones with Diarylsulfone and 2,4-Difluorophenyl Moieties

Compound Description: These new compounds, synthesized from 4-(4-X-phenylsulfonyl)benzoic acids hydrazides and 2,4-difluorophenyl isothiocyanate, were evaluated for their antioxidant activity. Notably, the hydrazinecarbothioamides displayed excellent antioxidant activity. []

3-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)-1,1-diethylurea

Compound Description: This compound, characterized by X-ray crystallography and DFT calculations, highlights the application of computational methods in structural analysis and property prediction. []

(2RS)-2-(2,4-Difluorophenyl)-1-[(4-iodobenzyl)(methyl)amino]-3-(1H-1,2,4-triazol-1-yl)propan-2-ol (Iodiconazole)

Compound Description: Iodiconazole is an antifungal agent that features a 2,4-difluorophenyl substituent and a triazole ring. []

5H-6-(2,4-Difluorophenyl)pyrazolo-[1,2-a][1,2,4]-triazol-4-ium Chloride

Compound Description: This compound represents a new type of heterocyclic salt synthesized from a 2-(2,4-difluorophenyl)-substituted starting material. []

Tert-Butyl n-[2-{4-[6-amino-5-(benzoyl-2,4-difluorophenyl) pyridine-2-oxo-1(2h)-yl]-3,5-difluorophenyl}ethyl)-l-al Raney carbonate

Compound Description: This compound acts as a potent inhibitor of the p38 MAP kinase enzyme. As such, it holds potential for treating autoimmune diseases, inflammatory diseases, and cell proliferative diseases. []

6-[2′-Oxo-1′,2′-dihydropyrimidin-4′-yl]-pyrimidin-2,4-dione (Ura[6-4]pyo) and its 5-Methyl-Derivative (Thy[6-4]pyo)

Compound Description: Ura[6-4]pyo and Thy[6-4]pyo are photoproducts formed in trace amounts upon UV irradiation of DNA. These compounds have been synthesized in high yields from 6-acetyl-pyrimidine derivatives. []

7-chloro-6-fluoro-1-(2,4-difluorophenyl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid

Compound Description: This compound serves as a key intermediate in synthesizing temafloxacin, an antibacterial agent. []

1-(4-Fluorophenyl)- and 1-(2,4-Difluorophenyl)-6-substituted-4-pyridone-3-carboxylic Acids

Compound Description: This series of compounds was synthesized and evaluated for their antibacterial activity and urinary recovery rates. Compounds with specific substituents at the 6-position, such as the 1'-methyl-5'-indolyl and 4''-methylaminophenyl groups, exhibited promising antibacterial activity and urinary recovery. []

7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Compound Description: This 8-chloroquinolone derivative exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. Its activity is attributed to the distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group, as revealed by X-ray crystallography and molecular modeling. []

9-(2,4-Difluorophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione

Compound Description: This compound, characterized by X-ray crystallography, showcases a xanthene core with a 2,4-difluorophenyl substituent. []

5-Methyl-3-aryl[1,2,4]triazolo[4,3-a]pyrimidin-7-oles

Compound Description: This series of compounds, derived from 6-methyl-2-metylsulfanilpirymidyn-4-ol and substituted benzoic acid hydrazides, was investigated for analgesic activity. The compound with a methyl group at the fourth position of the aryl substituent showed the highest analgesic activity, surpassing the reference drug ketorolac. []

1-(Cyclopropyl/2,4‐difluorophenyl/tert‐butyl)‐1,4‐dihydro‐ 8‐methyl‐6‐nitro‐4‐oxo‐7‐(substituted secondary amino)quinoline‐3‐carboxylic acids

Compound Description: This series of quinolone-3-carboxylic acid derivatives was synthesized and evaluated for antimycobacterial activity. Notably, compounds 9p and 9n exhibited the most potent activity against Mycobacterium tuberculosis (MTB) and multi-drug resistant Mycobacterium tuberculosis (MDR-TB), respectively. []

6-(2-methyl-4-nitroanilino)-2,4-hexadiyn-1-ol

Compound Description: This asymmetric diacetylene monomer, characterized by X-ray crystallography, provides insights into the solid-state polymerization mechanism of diacetylene compounds. []

4-(substitutedphenyl)-1-(2,4-dinitrophenyl)-3-methyl-4,5-dihydro-pyrazolo[3,4-d]pyrimidin-6-ol

Compound Description: This series of pyrazolo[3,4-d]pyrimidin-6-ol derivatives, synthesized from a pyrazolone intermediate and substituted benzaldehydes, were evaluated for their antimicrobial activity using the cup-borer method. []

Overview

6-(2,4-Difluorophenyl)pyrimidin-4-ol is a chemical compound characterized by a pyrimidin-4-ol structure substituted with a 2,4-difluorophenyl group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its unique molecular structure allows it to interact with various biological targets, making it a subject of interest in both synthetic and biological research.

Source and Classification

This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3. The specific substitution pattern of 6-(2,4-Difluorophenyl)pyrimidin-4-ol enhances its reactivity and potential biological interactions.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-(2,4-Difluorophenyl)pyrimidin-4-ol typically involves several key steps:

  1. Condensation Reaction: The synthesis begins with the condensation of 2,4-difluorobenzaldehyde and guanidine. This reaction forms an intermediate product under acidic conditions.
  2. Cyclization: The intermediate undergoes cyclization to form the pyrimidin-4-ol core. This step is crucial as it establishes the heterocyclic structure of the compound.
  3. Methylation: Finally, methylation occurs at the 2-position using a methylating agent, such as methyl iodide, resulting in the formation of the final product, 6-(2,4-Difluorophenyl)pyrimidin-4-ol .

In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and enhance yield and purity through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Difluorophenyl)pyrimidin-4-ol can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized to introduce different functional groups.
  2. Reduction: Reduction reactions may modify its structure significantly.
  3. Substitution: Substitution reactions can introduce new substituents at various positions on the pyrimidine ring.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
  • Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
  • Substitution Reagents: Various nucleophiles can be utilized depending on desired modifications .
Mechanism of Action

The mechanism of action for 6-(2,4-Difluorophenyl)pyrimidin-4-ol is primarily related to its interactions with biological targets. It has been studied for its potential as an enzyme inhibitor and receptor binder in various biochemical pathways. The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to target proteins.

Data Insights

Research indicates that compounds with similar structures can exhibit antimicrobial properties, suggesting that 6-(2,4-Difluorophenyl)pyrimidin-4-ol may also possess significant biological activity .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Solubility: Generally soluble in organic solvents such as ethanol or dimethyl sulfoxide but may have limited solubility in water due to its hydrophobic characteristics.

Relevant Data or Analyses

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly used to characterize this compound's structure and confirm purity .

Applications

Scientific Uses

  1. Medicinal Chemistry: Investigated for potential therapeutic applications in drug development targeting various diseases.
  2. Biological Research: Used as a tool for studying enzyme inhibition and receptor interactions.
  3. Industrial Applications: Employed in the synthesis of agrochemicals and other pharmaceuticals due to its unique structural properties .
Introduction to 6-(2,4-Difluorophenyl)pyrimidin-4-ol in Medicinal Chemistry

Role of Pyrimidine Derivatives in Drug Discovery

Pyrimidine stands as a privileged scaffold in medicinal chemistry due to its fundamental role in biological systems as a component of nucleic acids (cytosine, thymine, uracil) and essential cofactors (thiamine). This inherent bio-relevance enables pyrimidine derivatives to interact with diverse biological targets through hydrogen bonding, π-stacking, and dipole interactions. The pyrimidine ring's synthetic versatility allows strategic substitutions at the 2-, 4-, 5-, and 6-positions, facilitating fine-tuning of electronic properties, solubility, and target affinity [3] [7].

Structurally, pyrimidine serves as a bioisostere for phenyl rings and other aromatic systems, often improving pharmacokinetic properties such as metabolic stability and membrane permeability. This adaptability has led to its incorporation into therapeutics spanning antiviral, anticancer, antibacterial, and anti-inflammatory agents [7] [9]. For example:

  • Antivirals: Etravirine (diarylpyrimidine, DAPY) inhibits HIV-1 reverse transcriptase through allosteric binding [1].
  • Anticancer agents: Pyrimidine-based CDK4/6 inhibitors (e.g., palbociclib analogs) disrupt cell cycle progression [8].
  • Anti-inflammatories: Baricitinib (JAK inhibitor) employs pyrimidine as a core scaffold [7].

Table 1: Therapeutic Applications of Representative Pyrimidine-Based Drugs [3] [7] [9]

Drug NameTherapeutic AreaKey Structural FeaturesBiological Target
EtravirineAntiviral (HIV)Diarylpyrimidine with 2,6-difluorophenylHIV-1 reverse transcriptase
BaricitinibAnti-inflammatoryPyrimidine with pyrrolopyridineJAK1/JAK2 kinases
PalbociclibAnticancerPyrimidine-pyridopyrazole fusionCDK4/6
TrimethoprimAntibacterial2,4-DiaminopyrimidineDihydrofolate reductase
PemirolastAntiallergicPyrimidinone with carboxylateMast cell stabilization

Structural Significance of Fluorinated Substituents in Bioactive Molecules

Fluorine incorporation has become a cornerstone in rational drug design due to its profound influence on molecular properties. The fluorine atom (van der Waals radius: 1.47 Å) is marginally larger than hydrogen (1.20 Å) but significantly smaller than oxygen (1.52 Å), making it a versatile bioisostere. Its extreme electronegativity (Pauling scale: 4.0) introduces strong dipole moments and alters electron distribution, enhancing binding affinity through electrostatic interactions with target proteins [2] [4].

Key pharmacological advantages of fluorination include:

  • Metabolic Stabilization: Fluorine blocks cytochrome P450-mediated oxidation at susceptible sites (e.g., aromatic rings). Example: The para-fluorine in fluoxetine reduces demethylation rates [4].
  • Enhanced Lipophilicity: Fluorine atoms increase log P values, improving membrane permeability. This is exemplified by fluorinated corticosteroids (e.g., fluticasone) with enhanced topical absorption [2].
  • Conformational Control: Ortho-fluorine substituents on phenyl rings enforce torsional angles near 90° due to steric repulsion. This is critical in HIV NNRTIs like rilpivirine, where ortho-fluorines lock the phenyl ring perpendicular to the pyrimidine plane, optimizing binding pocket occupancy [1] [4].

Difluorination patterns (e.g., 2,4-difluoro) synergistically combine electronic and steric effects:

  • The 2-fluoro group induces torsional restriction.
  • The 4-fluoro group withdraws electrons, enhancing ring π-deficiency and strengthening stacking interactions with aromatic residues in binding pockets [1].

Table 2: Physicochemical Effects of Fluorination on Bioactive Molecules [1] [2] [4]

Property ModifiedEffect of FluorineConsequence for Drug Design
Metabolic stabilityBlocks oxidation sites (C-H → C-F); deactivates adjacent positionsProlonged half-life, reduced dosing frequency
LipophilicityIncreases log P (C-F bond is more lipophilic than C-H)Enhanced membrane permeability and tissue distribution
Binding affinityForms C-F···H-N, C-F···C=O, or C-F···metal dipole interactionsImproved target engagement and selectivity
pKa modulationElectron-withdrawing effect lowers pKa of proximal acidic/basic groupsOptimized ionization state for target binding at physiological pH
Conformational rigidityOrtho-F on biaryl systems creates rotational barriersPreorganization for receptor binding; entropy penalty reduction

Historical Context and Emergence of 6-(2,4-Difluorophenyl)pyrimidin-4-ol

The strategic fusion of pyrimidine cores with fluorinated aryl groups evolved from seminal work on non-nucleoside reverse transcriptase inhibitors (NNRTIs). Early DAPY compounds like rilpivirine featured 2,6-difluorophenyl motifs to enforce bioactive conformations and resist metabolic degradation. Concurrently, pyrimidin-4-ol scaffolds gained attention for metal-chelating properties, enabling interactions with kinase ATP sites or metalloenzymes [1] [6].

6-(2,4-Difluorophenyl)pyrimidin-4-ol emerged as a hybrid structure combining three pharmacophoric elements:

  • Pyrimidin-4-ol Core: Serves as a hydrogen-bond donor/acceptor pair, mimicking adenine’s interactions in ATP-binding pockets [7].
  • 2,4-Difluorophenyl Moiety: Provides metabolic resistance and conformational rigidity while maintaining moderate lipophilicity (calculated log P ≈ 2.5) [1] [4].
  • Rotatable Bond: The single bond between C6-pyrimidine and C1'-phenyl allows adaptive docking in flexible binding sites.

Synthetic accessibility drove its adoption: 2,4-difluorophenylboronic acids undergo Suzuki coupling with 4-chloro-6-iodopyrimidine, followed by hydroxylation. Alternatively, Biginelli-type condensations of difluorobenzaldehyde, ethyl acetoacetate, and urea yield dihydropyrimidines oxidized to the target [1] [7].

Table 3: Evolution of Key Fluorinated Pyrimidine Scaffolds in Drug Discovery [1] [6] [9]

ScaffoldStructural FeaturesTherapeutic ApplicationLimitations Addressed by 6-(2,4-DFP)pyrimidin-4-ol
Diarylpyrimidines (DAPY)4-(Aryl)pyrimidine with ortho-fluorinesHIV NNRTIs (e.g., Etravirine)High molecular weight; synthetic complexity
4-Aminopyrimidines4-NR₂ group on pyrimidineKinase inhibitors (e.g., Imatinib)Susceptibility to oxidative deamination
Pyrimidin-4(3H)-onesCarbonyl at C4; tautomeric with 4-olAntibacterials (e.g., Trimethoprim)Moderate solubility and bioavailability
6-(2,4-DFP)pyrimidin-4-ol6-Aryl with 2,4-F₂; 4-OH groupBroad-spectrum kinase/MTA inhibitionCombines metabolic stability, conformational control, and synthetic accessibility

Biological profiling revealed dual-target potential:

  • Kinase Inhibition: The 4-ol group chelates kinase hinge region residues (e.g., CDK2), while the difluorophenyl occupies a hydrophobic pocket [8].
  • Microtubule-Targeting Activity (MTA): Analogues inhibit tubulin polymerization by binding at the colchicine site, exploiting fluorine’s role in hydrophobic contact with β-tubulin residues [6].

This dual functionality positions 6-(2,4-difluorophenyl)pyrimidin-4-ol as a versatile scaffold for multifunctional drug discovery, particularly in oncology and infectious diseases [1] [6].

Properties

CAS Number

677777-75-2

Product Name

6-(2,4-Difluorophenyl)pyrimidin-4-ol

IUPAC Name

4-(2,4-difluorophenyl)-1H-pyrimidin-6-one

Molecular Formula

C10H6F2N2O

Molecular Weight

208.16 g/mol

InChI

InChI=1S/C10H6F2N2O/c11-6-1-2-7(8(12)3-6)9-4-10(15)14-5-13-9/h1-5H,(H,13,14,15)

InChI Key

DMGOJCNVCKULTC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)C2=CC(=O)NC=N2

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=O)NC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.